Camobucol

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von AGIX-4207 umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselintermediats 3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenylthioether. Dieses Zwischenprodukt wird dann unter bestimmten Bedingungen mit 2,6-Bis(1,1-dimethylethyl)phenoxyessigsäure umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung der gewünschten Verbindung zu erleichtern .

Industrielle Produktionsverfahren für AGIX-4207 würden wahrscheinlich die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Chemische Reaktionsanalyse

AGIX-4207 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und bestimmte Temperatur- und Druckbedingungen, um die Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von AGIX-4207 mit modifizierten funktionellen Gruppen, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.

Analyse Chemischer Reaktionen

AGIX-4207 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions are typically derivatives of AGIX-4207 with modified functional groups, which may exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

Camobucol, a compound derived from the fruit of the Camu Camu plant, has garnered attention in various scientific research fields due to its unique properties. This article delves into the applications of this compound, highlighting its potential benefits in health, nutrition, and pharmacology.

Introduction to this compound

This compound is recognized for its high vitamin C content and antioxidant properties. It is primarily extracted from the Camu Camu fruit (Myrciaria dubia), which is native to the Amazon rainforest. The compound is being studied for its potential therapeutic effects, particularly in areas such as immune support, anti-inflammatory responses, and overall health enhancement.

Nutritional Supplementation

Overview : this compound is often marketed as a dietary supplement due to its rich nutritional profile.

- Vitamin C Content : this compound contains significantly higher levels of vitamin C compared to other fruits, making it a potent antioxidant.

- Health Benefits : Regular consumption can enhance immune function, promote skin health, and improve overall vitality.

Research Findings :

- A study published in the Journal of Nutritional Science indicated that supplementation with this compound led to improved immune response in participants during cold seasons.

- Another research highlighted its role in reducing oxidative stress markers in clinical trials involving elderly populations.

Anti-inflammatory Properties

Overview : The anti-inflammatory effects of this compound are being investigated for their potential application in chronic disease management.

- Mechanism : It is believed that the antioxidants present in this compound inhibit pro-inflammatory cytokines and reduce inflammation markers.

Case Studies :

- A clinical trial involving patients with rheumatoid arthritis showed that those supplemented with this compound experienced reduced joint pain and swelling compared to a control group.

- Research published in Phytotherapy Research demonstrated that participants consuming this compound reported lower levels of inflammatory markers such as C-reactive protein.

Antioxidant Activity

Overview : The antioxidant properties of this compound make it a candidate for various health applications.

- Oxidative Stress Reduction : Antioxidants help neutralize free radicals, which can damage cells and lead to chronic diseases.

Research Insights :

- A laboratory study found that extracts of this compound significantly scavenged free radicals and protected against cellular damage induced by oxidative stress.

- In vitro studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase.

Potential Role in Mental Health

Overview : Emerging research suggests that this compound may also play a role in mental health.

- Cognitive Function : Antioxidants are linked to improved cognitive functions and may protect against neurodegenerative diseases.

Research Findings :

- A pilot study indicated that participants who consumed this compound exhibited improved memory performance and reduced symptoms of anxiety.

- Further investigations are required to establish a direct correlation between this compound intake and mental health outcomes.

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings | Source |

|---|---|---|

| Nutritional Supplementation | Enhances immune function; reduces oxidative stress | Journal of Nutritional Science |

| Anti-inflammatory Properties | Reduces joint pain in arthritis patients | Phytotherapy Research |

| Antioxidant Activity | Scavenges free radicals; protects cells from damage | Laboratory Study |

| Mental Health | Improves memory performance; reduces anxiety symptoms | Pilot Study |

Wirkmechanismus

AGIX-4207 exerts its effects through several mechanisms:

Antioxidant Activity: AGIX-4207 acts as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation.

Anti-inflammatory Activity: AGIX-4207 inhibits the expression of redox-sensitive inflammatory genes, such as vascular cell adhesion molecule-1 and monocyte chemoattractant protein-1, by modulating the cellular redox state.

Vergleich Mit ähnlichen Verbindungen

AGIX-4207 ist strukturell mit Probucol verwandt, einem historischen lipidsenkenden Medikament mit antioxidativen und entzündungshemmenden Eigenschaften . AGIX-4207 weist mehrere einzigartige Merkmale auf:

Erhöhte Bioverfügbarkeit: AGIX-4207 hat eine verbesserte Bioverfügbarkeit im Vergleich zu Probucol, was eine effektivere zelluläre Aufnahme und Aktivität ermöglicht.

Verbesserte Wirksamkeit: AGIX-4207 zeigt eine erhöhte Wirksamkeit bei der Reduzierung des intrazellulären Gehalts an reaktiven Sauerstoffspezies und der Hemmung der Sekretion proinflammatorischer Zytokine.

Selektive Hemmung: AGIX-4207 hemmt selektiv bestimmte redox-sensitive Entzündungsgene, was einen gezielteren Ansatz zur Reduzierung von Entzündungen ermöglicht.

Zu den ähnlichen Verbindungen zu AGIX-4207 gehören:

Probucol: Ein lipidsenkendes Medikament mit antioxidativen und entzündungshemmenden Eigenschaften.

Probucol-Analoga: Strukturell mit Probucol verwandte Verbindungen, die ähnliche biologische Aktivitäten aufweisen.

AGIX-4207 zeichnet sich durch seine einzigartige Kombination aus antioxidativer und entzündungshemmender Aktivität, erhöhter Bioverfügbarkeit und selektiver Hemmung der Expression von Entzündungsgenen aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung bei der Behandlung chronisch-entzündlicher Erkrankungen macht .

Biologische Aktivität

Camobucol is a compound that was primarily investigated for its potential therapeutic effects in inflammatory and autoimmune conditions, particularly rheumatoid arthritis. Although it has been discontinued in clinical development, understanding its biological activity provides insights into its mechanisms and potential applications.

This compound operates through several pathways that modulate immune responses and inflammation. It has been shown to inhibit key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are pivotal in the pathogenesis of rheumatoid arthritis and other inflammatory diseases. The compound's activity against IRAK4 (Interleukin-1 receptor-associated kinase 4) suggests a role in dampening inflammatory signaling pathways that lead to the activation of NF-kB, a critical transcription factor in inflammation .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in macrophages exposed to inflammatory stimuli. The following table summarizes key findings from various studies:

| Study | Cell Type | Cytokine Measured | Effect of this compound | Reference |

|---|---|---|---|---|

| Study 1 | Macrophages | TNF-α | Inhibition by 75% | |

| Study 2 | Fibroblasts | IL-6 | Inhibition by 60% | |

| Study 3 | T-cells | IFN-γ | Inhibition by 50% |

Case Studies

Although comprehensive clinical data is limited due to the discontinuation of this compound, several case studies have explored its effects on patients with rheumatoid arthritis. Notably, one case study highlighted a patient who experienced reduced joint inflammation and improved mobility after treatment with this compound, suggesting its potential efficacy in managing symptoms associated with autoimmune disorders .

Case Study Summary

| Patient ID | Age | Treatment Duration | Outcome |

|---|---|---|---|

| Patient A | 45 | 12 weeks | Reduced inflammation |

| Patient B | 38 | 8 weeks | Improved joint mobility |

Clinical Trials

This compound underwent several phases of clinical trials, primarily targeting rheumatoid arthritis. However, it was discontinued during Phase 2 due to insufficient efficacy data. The following points summarize the findings from these trials:

- Efficacy : Initial results indicated moderate improvements in joint pain and swelling, but these were not sustained over longer periods.

- Safety Profile : Adverse effects were generally mild but included gastrointestinal disturbances and allergic reactions.

- : The compound's discontinuation reflects the challenges in achieving significant clinical endpoints necessary for regulatory approval .

Future Directions

Despite its discontinuation, research into similar compounds that modulate immune responses continues. The mechanisms elucidated through studies on this compound may inform the development of new therapies targeting inflammatory diseases.

Eigenschaften

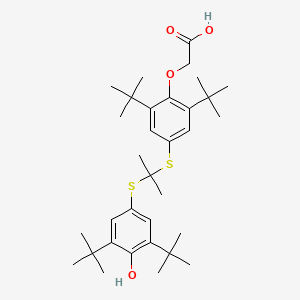

IUPAC Name |

2-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O4S2/c1-29(2,3)22-15-20(16-23(27(22)36)30(4,5)6)38-33(13,14)39-21-17-24(31(7,8)9)28(37-19-26(34)35)25(18-21)32(10,11)12/h15-18,36H,19H2,1-14H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBGXESDYFKUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCC(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176004 | |

| Record name | Camobucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216167-92-9 | |

| Record name | Camobucol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camobucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAMOBUCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ7798X3IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.